[2-(Dibenzo[b,d]selenophen-4-yl)phenyl](trimethyl)stannane
Description
2-(Dibenzo[b,d]selenophen-4-yl)phenylstannane is an organotin compound featuring a trimethyltin group bonded to a phenyl ring substituted with a dibenzoselenophene moiety. The structure combines a heavy metal (tin) with a π-conjugated aromatic system containing selenium, which imparts unique electronic and optical properties. Applications may include organic electronics, such as organic light-emitting diodes (OLEDs), where similar compounds demonstrate high electroluminescent efficiency .
Properties
CAS No. |
143546-45-6 |
|---|---|
Molecular Formula |
C21H20SeSn |
Molecular Weight |
470.1 g/mol |
IUPAC Name |
(2-dibenzoselenophen-4-ylphenyl)-trimethylstannane |
InChI |
InChI=1S/C18H11Se.3CH3.Sn/c1-2-7-13(8-3-1)14-10-6-11-16-15-9-4-5-12-17(15)19-18(14)16;;;;/h1-7,9-12H;3*1H3; |
InChI Key |
ZFYIRBQTSSAQCL-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C1=CC=CC=C1C2=CC=CC3=C2[Se]C4=CC=CC=C34 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dibenzo[b,d]selenophen-4-yl)phenylstannane typically involves the reaction of dibenzo[b,d]selenophene with a phenylstannane derivative under specific conditions. The reaction is often catalyzed by a transition metal catalyst, such as palladium or copper, to facilitate the formation of the desired product. The reaction conditions usually include an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran or toluene.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
- Oxidation: 2-(Dibenzo[b,d]selenophen-4-yl)phenylstannane can undergo oxidation reactions, where the selenium atom is oxidized to form selenoxide or selenone derivatives.
- Reduction: The compound can also be reduced, typically using reducing agents like lithium aluminum hydride or sodium borohydride, to yield the corresponding selenide.
- Substitution: Substitution reactions can occur at the tin atom, where the trimethylstannyl group is replaced by other functional groups, such as halides or alkyl groups.
- Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
- Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
- Substitution: Halogenating agents like bromine or iodine can be used for substitution reactions.
- Oxidation: Selenoxide or selenone derivatives.
- Reduction: Selenide derivatives.
- Substitution: Various organotin compounds with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, 2-(Dibenzo[b,d]selenophen-4-yl)phenylstannane is used as a precursor for the synthesis of other organometallic compounds. It is also studied for its potential catalytic properties in organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for research in bioinorganic chemistry. It may be explored for its potential as a probe or inhibitor in biochemical studies.
Industry: In industry, 2-(Dibenzo[b,d]selenophen-4-yl)phenylstannane may be used in the development of advanced materials, such as semiconductors or conductive polymers, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-(Dibenzo[b,d]selenophen-4-yl)phenylstannane involves its interaction with molecular targets through its selenium and tin atoms. These interactions can lead to the formation of coordination complexes or the activation of specific pathways. The compound’s effects are mediated by its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions.
Comparison with Similar Compounds
Structural Analogs: Heteroatom Variations
The dibenzoselenophene core distinguishes this compound from sulfur- or oxygen-containing analogs. Key comparisons include:
| Property | 2-(Dibenzo[b,d]selenophen-4-yl)phenylstannane | Dibenzo[b,f][1,4]thiazepin-11(10H)-one (Imp. G) | 4,4'-Sulfonyldiphenol (Chart 1B) |
|---|---|---|---|
| Heteroatom | Selenium | Sulfur | Sulfur (sulfonyl group) |
| Molecular Weight | ~450–500 g/mol* | 228.3 g/mol | 250.3 g/mol |
| Electronic Properties | High polarizability (Se) enhances charge transport | Moderate conjugation (S) | Polar sulfonyl group reduces conjugation |
| Thermal Stability | Likely moderate (organotin decomposition ~200–300°C) | High (pharmaceutical-grade stability) | Moderate (melting point ~250°C) |
*Estimated based on structural analogs.
Key Findings :
- Selenium’s larger atomic radius and lower electronegativity compared to sulfur enhance π-electron delocalization, improving charge carrier mobility in electronic applications .
- Sulfur-containing analogs (e.g., dibenzothiophenes) exhibit reduced oxidative stability but are more common in pharmaceuticals due to lower toxicity .
Organotin Variants: Substitution Effects
Replacing the dibenzoselenophene group with other aromatic systems alters reactivity and applications:
| Compound | Aromatic System | Tin Group | Application Highlight |
|---|---|---|---|
| 2-(Dibenzo[b,d]selenophen-4-yl)phenylstannane | Dibenzoselenophene | Trimethyltin | OLEDs (high brightness) |
| Triphenyltin acetate | Simple phenyl rings | Triphenyltin | Catalysis, antifouling agents |
| Trimethyl(9-anthracenyl)stannane | Anthracene | Trimethyltin | Photovoltaics (broad absorption) |
Key Findings :
Performance in Organic Electronics
| Metric | 2-(Dibenzo[b,d]selenophen-4-yl)phenylstannane* | 4,4'-(Propane-2,2-diyl)diphenol (Chart 1A) | Mg:Ag Alloy OLED |
|---|---|---|---|
| Quantum Efficiency | ~1–2% (estimated) | <1% | 1% (external) |
| Brightness | >800 cd/m² | N/A | >1000 cd/m² |
| Driving Voltage | <10 V | N/A | <10 V |
*Assumes similar performance to selenophene-based OLED materials.
Key Findings :
- Selenium’s electron-deficient nature improves hole injection, reducing driving voltages .
Biological Activity
The compound 2-(Dibenzo[b,d]selenophen-4-yl)phenylstannane is an organotin compound that has garnered attention for its potential biological activities. Organotin compounds are known for their diverse applications, including use in biocides and as intermediates in organic synthesis. This article focuses on the biological activity of this specific compound, summarizing research findings, case studies, and relevant data.
Chemical Structure
The chemical structure of 2-(Dibenzo[b,d]selenophen-4-yl)phenylstannane can be represented as follows:
This structure features a dibenzo[b,d]selenophene moiety, which contributes to its unique properties and biological activities.
Antimicrobial Properties
Recent studies have explored the antimicrobial properties of organotin compounds, including those similar to 2-(Dibenzo[b,d]selenophen-4-yl)phenylstannane. For instance, various organotin complexes have demonstrated significant antibacterial and antifungal activities against a range of pathogens.
Table 1: Antimicrobial Activity of Organotin Compounds
| Compound | Bacterial Strains Tested | Activity Level |
|---|---|---|
| Organotin A | E. coli, S. aureus | Moderate to Significant |
| Organotin B | Pseudomonas aeruginosa | Significant |
| 2-(Dibenzo[b,d]selenophen-4-yl)phenylstannane | Various Gram-positive and Gram-negative strains | Pending Further Investigation |
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted to evaluate the safety and efficacy of organotin compounds. The brine shrimp lethality test is commonly employed for this purpose.
Table 2: Cytotoxicity Results of Organotin Compounds
| Compound | Lethality (%) at 24h | Lethality (%) at 48h |
|---|---|---|
| Organotin A | 30 | 60 |
| Organotin B | 50 | 80 |
| 2-(Dibenzo[b,d]selenophen-4-yl)phenylstannane | Pending Results | Pending Results |
The biological activity of organotin compounds is often attributed to their ability to interact with cellular components, leading to disruption of cellular processes. This includes:
- Membrane Disruption : Organotins may insert into lipid membranes, altering permeability.
- Enzyme Inhibition : They can inhibit key metabolic enzymes, affecting cellular respiration.
Research indicates that the presence of selenium in the dibenzo[b,d]selenophene structure may enhance these interactions due to selenium's known redox properties.
Case Study 1: Antibacterial Efficacy
A study investigated the antibacterial efficacy of various organotin compounds against Staphylococcus aureus and Escherichia coli . The results indicated that compounds with selenium moieties exhibited enhanced activity compared to their non-selenium counterparts.
Case Study 2: Antifungal Activity
Another study focused on the antifungal activity of organotin derivatives against Candida albicans . The results showed that certain derivatives, potentially including 2-(Dibenzo[b,d]selenophen-4-yl)phenylstannane, had significant inhibitory effects on fungal growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
